molecular formula C27H27N5O4 B2561617 methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate CAS No. 1105231-29-5

methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate

Cat. No.: B2561617
CAS No.: 1105231-29-5
M. Wt: 485.544
InChI Key: WBKSBOAGWOKFTH-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]pyridine core substituted with a 5-methyl group, a 3-oxo moiety, and a phenyl group at position 2. A piperazine ring is attached via a carbonyl group at position 7, which is further linked to a methyl benzoate ester through a methylene bridge.

Properties

IUPAC Name

methyl 4-[[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4/c1-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-14-12-30(13-15-31)16-19-8-10-20(11-9-19)27(35)36-2/h3-11,17-18H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKSBOAGWOKFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on core heterocycles, linker regions, and substituents (Table 1).

Table 1: Structural Comparison

Compound Name Core Heterocycle Linker Region Key Substituents Reference
Target Compound Pyrazolo[4,3-c]pyridine Piperazinylmethyl Methyl benzoate, 5-methyl, phenyl -
I-6230 (Ethyl benzoate derivative) Pyridazine Phenethylamino Ethyl benzoate, pyridazine
MK85 (Kinase inhibitor) Pyrazolo[1,5-a]pyrimidinone Piperazine Trifluoromethylphenyl
27g (Imidazo[4,5-b]pyridine) Imidazo[4,5-b]pyridine Piperazine-pyrazine Chloro, dimethylpyrazole

Key Observations :

  • The pyrazolo[4,3-c]pyridine core distinguishes the target from pyridazine (I-6230) or imidazo[4,5-b]pyridine (27g) cores, which may alter electron distribution and binding affinity .
  • The methyl benzoate ester may reduce lipophilicity compared to ethyl esters (I-6230 series), improving aqueous solubility .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound ~550 ~3.2 Moderate (~0.1)
I-6230 ~420 ~2.8 High (~1.0)
MK85 ~500 ~4.0 Low (~0.01)

Analysis :

  • The target’s methyl benzoate likely lowers logP compared to MK85’s trifluoromethyl groups, balancing lipophilicity for membrane permeability .
  • Piperazine’s basicity may enhance solubility relative to I-6230’s phenethylamino linker, though molecular weight (~550) could limit bioavailability .

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